N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.86. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Reactions
Research has explored the photoinduced reactions of thiazole compounds, highlighting their potential in photodynamic actions within biological systems. For instance, the photooxidation of triphenylthiazole in the presence of sensitizers like rose bengal and methylene blue leads to the formation of benzil, benzamide, and N,N-dibenzoylthiobenzamide. These findings suggest a mechanism involving either an endo-peroxide or a zwitterionic peroxide, offering insights into the photochemical properties of thiazole derivatives (T. Matsuura & I. Saito, 1969).
Synthesis and Anticancer Activity
Another significant application is in the synthesis of novel compounds with potential anticancer activity. A study on Schiff's bases containing a thiadiazole scaffold and benzamide groups reported the microwave-assisted synthesis of these compounds, which exhibited promising in vitro anticancer activity against various human cancer cell lines. Molecular docking studies predicted the mechanism of action, while computational studies forecasted good oral drug-like behavior (Shailee V. Tiwari et al., 2017).
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been investigated, revealing the synthesis of compounds with significant in vitro activity against various pathogens. This research suggests the potential of these derivatives in developing new antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been studied for their gelation behavior, focusing on the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This research contributes to the understanding of molecular assemblies and the development of new materials (P. Yadav & Amar Ballabh, 2020).
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-3-8-12(17)14-13(9)18-16(22-14)19-15(20)10-4-6-11(21-2)7-5-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDNGPEVKDIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.